molecular formula C13H9ClO3S B3384222 3-Benzoylbenzene-1-sulfonyl chloride CAS No. 53558-61-5

3-Benzoylbenzene-1-sulfonyl chloride

Cat. No.: B3384222
CAS No.: 53558-61-5
M. Wt: 280.73 g/mol
InChI Key: HUQKJUIDRNDNQY-UHFFFAOYSA-N
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Description

3-Benzoylbenzene-1-sulfonyl chloride (CAS 53558-61-5) is a high-value, bifunctional arenesulfonyl chloride with a molecular weight of 280.73 g/mol and the formula C₁₃H₉ClO₃S . Its core reactivity is defined by the highly electrophilic sulfur atom in the sulfonyl chloride group (SO₂Cl), which is susceptible to nucleophilic attack . This makes it an essential building block for forming stable sulfur-based linkages, primarily through reactions with amines to form sulfonamides and with alcohols to form sulfonate esters . The presence of a benzoyl group at the meta-position introduces a second reactive site, making this compound a versatile scaffold for sequential synthetic transformations in medicinal chemistry and materials science . The mechanism of action for the sulfonyl chloride group typically involves a direct, concerted S N 2-like pathway at the sulfur(VI) center, where bond formation with the nucleophile and departure of the chloride leaving group occur simultaneously . The electron-withdrawing nature of the meta-benzoyl substituent further enhances the electrophilicity of the sulfur, increasing its reactivity toward a wide range of nucleophiles . Researchers value this compound for developing novel pharmaceutical scaffolds and functional materials. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzoylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3S/c14-18(16,17)12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQKJUIDRNDNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Benzoylbenzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur(VI) Center

The core reactivity of 3-Benzoylbenzene-1-sulfonyl chloride, like other arenesulfonyl chlorides, is dominated by nucleophilic substitution at the electron-deficient sulfur atom. These reactions are fundamental to its application in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. The precise mechanism of this substitution is a subject of detailed physical organic investigation, with outcomes dependent on the nucleophile, solvent, and substituent effects.

Differentiating SN2 and Addition-Elimination Pathways

The mechanism of nucleophilic substitution at a sulfonyl sulfur is more complex than at a saturated carbon atom. Two primary pathways are generally considered for arenesulfonyl chlorides: a concerted SN2-like mechanism and a stepwise addition-elimination (A-E) mechanism. mdpi.com

The concerted SN2 mechanism involves a single transition state where the nucleophile attacks the sulfur atom and the chloride leaving group departs simultaneously. mdpi.commasterorganicchemistry.com This process proceeds through a trigonal bipyramidal transition state. researchgate.net For most arenesulfonyl chlorides, including those with electron-withdrawing groups like the 3-benzoyl substituent, the SN2 pathway is considered dominant, especially with strong nucleophiles. researchgate.netbeilstein-journals.org

The addition-elimination (A-E) mechanism , conversely, is a two-step process. It begins with the nucleophile attacking the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate, often referred to as a sulfurane. mdpi.com This is followed by the expulsion of the leaving group in a separate step. While the A-E mechanism is less common for chloride leaving groups, it has been shown to operate in cases like the fluoride (B91410) exchange reaction, where the intermediate is a difluorosulfurandioxide. mdpi.com The likelihood of an A-E mechanism increases with weaker leaving groups and when the intermediate is stabilized.

For this compound, the presence of the meta-benzoyl group, an electron-withdrawing substituent, enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Kinetic studies on related arenesulfonyl chlorides suggest that reactions with common nucleophiles predominantly follow an SN2-like pathway. mdpi.comrsc.org

Kinetic and Thermodynamic Parameters of Solvolysis and Exchange Reactions

Solvolysis reactions, where the solvent acts as the nucleophile, provide significant insight into the reactivity of sulfonyl chlorides. The rates of these reactions are sensitive to solvent nucleophilicity and ionizing power, which can be analyzed using the extended Grunwald-Winstein equation. researchgate.netmdpi.comnih.gov For arenesulfonyl chlorides, solvolysis is generally proposed to be an SN2 process. mdpi.comnih.gov

Kinetic data from studies on substituted benzenesulfonyl chlorides allow for an estimation of the reactivity of the 3-benzoyl derivative. For instance, the hydrolysis of various benzenesulfonyl chlorides in water demonstrates that electron-withdrawing substituents accelerate the reaction. beilstein-journals.orgrsc.org This is consistent with an SN2 mechanism where bond formation is significant in the transition state. rsc.org

Kinetic solvent isotope effects (KSIE), such as the ratio of reaction rates in H₂O versus D₂O (kH₂O/kD₂O), offer further mechanistic clues. For benzenesulfonyl chloride, the KSIE for hydrolysis is approximately 1.56, which suggests more bond breaking in the transition state compared to alkyl chlorides. beilstein-journals.orgnih.gov The KSIE values for methanolysis (kMeOH/kMeOD) for various arenesulfonyl chlorides range from 1.45 to 2.54, consistent with nucleophilic attack by the solvent. mdpi.com

The table below presents representative activation parameters for the hydrolysis of related substituted benzenesulfonyl chlorides in water. rsc.org

SubstituentReactionΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
p-MethoxyNeutral17.5-16
p-MethoxyAlkaline18.2-7
p-MethylNeutral17.0-18
p-MethylAlkaline18.1-9
HydrogenNeutral16.6-19
HydrogenAlkaline17.8-9
m-NitroNeutral16.5-15
m-NitroAlkaline15.6-12
p-NitroNeutral16.3-14
p-NitroAlkaline15.0-13

This interactive table provides a comparative overview of activation parameters. The data suggests that for this compound, with its electron-withdrawing benzoyl group, one would expect activation parameters in a range similar to the nitro-substituted compounds, indicating a highly reactive species towards hydrolysis.

Electronic and Steric Effects of Substituents on Sulfonyl Reactivity

The reactivity of the sulfonyl chloride group is highly influenced by the electronic nature of substituents on the aromatic ring. This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). wikipedia.orgutexas.edu

For nucleophilic substitution reactions on arenesulfonyl chlorides, electron-withdrawing groups (like nitro, cyano, or benzoyl) increase the reaction rate. rsc.orgbeilstein-journals.org This is reflected in a positive value for the reaction constant (ρ) in the Hammett plot. For example, the alkaline hydrolysis of substituted benzenesulfonyl chlorides yields a ρ-value of +1.564, indicating that the reaction is facilitated by the stabilization of developing negative charge in the transition state by electron-withdrawing groups. rsc.org The chloride-chloride exchange reaction in arenesulfonyl chlorides shows an even greater sensitivity, with a ρ-value of +2.02. mdpi.com

Steric effects, particularly from ortho-substituents, can also play a significant role. While ortho-substituents can hinder the typical backside attack of a nucleophile, some studies have shown a counterintuitive acceleration of substitution. mdpi.com This has been attributed to a unique, compressed ground-state structure that is more reactive. mdpi.comsciforum.net For this compound, the meta-position of the benzoyl group means its steric hindrance on the reaction center is minimal.

Reactions with Nitrogen-Based Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone of its synthetic utility, leading to the formation of a wide array of sulfonamides and serving as a gateway to complex heterocyclic systems.

Formation of Sulfonamides and Derivatives

The synthesis of sulfonamides is arguably the most common application of sulfonyl chlorides. The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, displacing the chloride ion. cbijournal.comorganic-chemistry.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.comechemcom.com

The general reaction is as follows: ArSO₂Cl + 2 RNH₂ → ArSO₂NHR + RNH₃⁺Cl⁻

A wide variety of amines can be used, leading to a diverse range of sulfonamides. The reaction conditions are generally mild, and yields are often high. cbijournal.comresearchgate.net For example, various aryl primary amines react with aryl sulfonyl chlorides in the presence of pyridine at room temperature to give quantitative yields of the corresponding sulfonamide. cbijournal.com The use of catalysts like zinc oxide nanoparticles or Fe₃O₄-DIPA can also facilitate this transformation, sometimes even in solvent-free conditions. cbijournal.com

The benzoyl moiety in this compound remains intact during this reaction, yielding N-substituted 3-benzoylsulfonamides. These products themselves can be valuable intermediates for further functionalization, leveraging the reactivity of the ketone group.

Cyclization Reactions Leading to Novel Heterocyclic Architectures

Beyond simple sulfonamide formation, this compound is a valuable building block for synthesizing more complex heterocyclic compounds. The dual reactivity of the sulfonyl chloride and the benzoyl group can be exploited in cyclization reactions.

One common strategy involves forming a sulfonamide with a suitably functionalized amine, followed by an intramolecular cyclization. For instance, a sulfonamide derived from an amine containing a reactive methylene (B1212753) group adjacent to another functional group could potentially undergo cyclization. The ketone of the benzoyl group can act as an electrophile in condensation reactions. For example, a sulfonamide formed from this compound and an amino ketone could undergo an intramolecular aldol-type reaction or Pictet-Spengler type cyclization, depending on the linker, to form fused heterocyclic systems.

Furthermore, reactions with cyclic imines can lead to diverse products. While alkanesulfonyl chlorides react with linear imines to form β-sultams, their reactions with cyclic imines can yield ring-opened products or other complex adducts. researchgate.net The reaction of an arenesulfonyl chloride with a cyclic imine like 3,4-dihydroisoquinoline (B110456) can form an N-sulfonyliminium ion, which is then attacked by a nucleophile, potentially leading to the formation of new heterocyclic structures. researchgate.net The benzoyl group could participate in or direct such cyclizations, offering a pathway to novel polycyclic architectures.

Multicomponent Reactions Incorporating the 3-Benzoylbenzene-1-sulfonyl Moiety

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, efficient step. The incorporation of the 3-benzoylbenzene-1-sulfonyl moiety through such reactions offers a direct pathway to structurally diverse sulfonamides and sulfonate esters, which are significant scaffolds in medicinal chemistry and material science.

One notable application involves the synthesis of sulfonic esters via a visible-light-induced MCR. nih.gov In a general sense, this type of reaction can involve an aryl sulfonyl precursor, a sulfur dioxide source like DABSO (DABCO·(SO2)2), and an alcohol. nih.gov The reaction is typically catalyzed by a copper salt, such as CuI, and proceeds under mild conditions. nih.gov When applied to this compound, this strategy would theoretically allow for the one-pot synthesis of various 3-(benzoyl)benzenesulfonate esters. The mechanism is believed to proceed through the formation of a sulfonyl radical, which then couples with the alcohol and the sulfur dioxide surrogate. researchgate.net

Another class of MCRs where the 3-benzoylbenzene-1-sulfonyl group can be incorporated is in the synthesis of N-sulfonyl-1,2,3-triazoles. These reactions, often catalyzed by copper, involve the cycloaddition of a sulfonyl azide (B81097) with an alkyne. elsevierpure.comnih.gov this compound can be readily converted to the corresponding 3-benzoylbenzene-1-sulfonyl azide, which then serves as a key partner in the azide-alkyne cycloaddition MCR. nih.gov This provides a convergent route to highly functionalized triazoles bearing the benzophenone (B1666685) pharmacophore.

The conditions for these reactions are generally mild and tolerant of various functional groups, a key advantage of MCRs.

Table 1: Representative Conditions for Multicomponent Reactions

Reaction Type Reactants Catalyst/Reagents Conditions Product Type
Sulfonic Ester Synthesis Sulfonyl Precursor, DABSO, Alcohol CuI, HCl Visible Light (Blue LEDs) Sulfonic Ester

Reactions with Oxygen-Based Nucleophiles

The sulfur atom in this compound is highly electrophilic, making it susceptible to attack by various nucleophiles, particularly those based on oxygen.

Synthesis of Sulfonate Esters

The reaction of this compound with alcohols or phenols is a standard and efficient method for the synthesis of sulfonate esters. libretexts.org This transformation, known as sulfonylation or esterification, typically proceeds in the presence of a non-nucleophilic base, such as pyridine or triethylamine. youtube.com The base serves to neutralize the hydrochloric acid byproduct and can also catalyze the reaction. youtube.com

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center of the sulfonyl chloride. youtube.com This is followed by the expulsion of the chloride ion, which is an excellent leaving group. youtube.com The reaction typically proceeds with retention of configuration if the alcohol has a chiral center, as the C-O bond of the alcohol is not broken during the process. youtube.com

The reactivity can be influenced by the nature of the alcohol (primary, secondary, tertiary) and the substituents on the sulfonyl chloride. Electron-withdrawing groups on the aromatic ring of the sulfonyl chloride generally increase the reaction rate by making the sulfur atom more electrophilic. researchgate.net

Table 2: Synthesis of Sulfonate Esters from Aromatic Sulfonyl Chlorides and Alcohols

Sulfonyl Chloride Alcohol/Phenol Base Solvent Product Yield (%)
Benzenesulfonyl chloride Phenol Pyridine Dichloromethane Phenyl benzenesulfonate ~85
p-Toluenesulfonyl chloride Ethanol Triethylamine Diethyl Ether Ethyl p-toluenesulfonate High
4-Nitrobenzenesulfonyl chloride 3,5-Dimethylphenol Pyridine Dichloromethane 3,5-Dimethylphenyl 4-nitrobenzenesulfonate ~80 researchgate.net

| This compound | Methanol | Pyridine | Chloroform | Methyl 3-(benzoyl)benzenesulfonate | Expected High |

Hydrolysis and Alcoholysis Mechanisms

Hydrolysis refers to the reaction of this compound with water, yielding the corresponding 3-benzoylbenzenesulfonic acid and hydrochloric acid. Alcoholysis is the analogous reaction with an alcohol, producing a sulfonate ester and HCl. researchgate.net

The kinetics and mechanisms of these reactions for various aromatic sulfonyl chlorides have been studied extensively. rsc.orguni.edu The reaction generally follows a second-order kinetic model, being first-order in both the sulfonyl chloride and the nucleophile (water or alcohol). uni.edu The data strongly support a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netrsc.org

In this SN2 pathway, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state. researchgate.net For the neutral hydrolysis or alcoholysis (solvolysis), bond-making (S-O) and bond-breaking (S-Cl) are thought to be relatively synchronous. rsc.org In alkaline hydrolysis, where the more potent hydroxide (B78521) ion is the nucleophile, bond formation is believed to predominate in the transition state. rsc.org The presence of electron-withdrawing groups on the benzene (B151609) ring, such as the benzoyl group in the target compound, is expected to accelerate the rate of hydrolysis and alcoholysis by increasing the electrophilicity of the sulfur center. rsc.org While an SN1-like mechanism involving a dissociative pathway to form a sulfonylium cation has been considered, it is generally disfavored for most aromatic sulfonyl chlorides under typical solvolytic conditions. researchgate.net

Reactions with Unsaturated Organic Systems

This compound can react with unsaturated compounds like alkenes and alkynes through various pathways, including annulations and additions, which can be initiated by heat, light, or catalysts. magtech.com.cn

[2+2] Annulation Pathways with Alkenes and Alkynes

[2+2] Annulation reactions between sulfonyl chlorides and unsaturated systems can occur, although they are less common than radical or ionic additions. These reactions typically involve the formation of a four-membered ring. The mechanism for thermal [2+2] cycloadditions between alkenes and allenes, a related system, is often debated between a concerted pathway and a stepwise diradical or ionic pathway. nih.gov For sulfonyl chlorides reacting with alkenes or alkynes, the reaction can be conceptualized as involving an intermediate sulfene (B1252967) (generated by dehydrochlorination of the sulfonyl chloride), which then undergoes a [2+2] cycloaddition. However, direct radical or ionic pathways are often more prevalent. magtech.com.cn

Radical and Ionic Additions to Olefinic and Acetylenic Substrates

The addition of the 3-benzoylbenzene-1-sulfonyl moiety across a carbon-carbon double or triple bond is a more frequently utilized transformation. magtech.com.cn These additions can proceed via either radical or ionic mechanisms, often leading to different regio- and stereochemical outcomes. libretexts.org

Radical Addition: In the presence of a radical initiator (e.g., AIBN) or under photoredox catalysis, the S-Cl bond of this compound can undergo homolytic cleavage to generate a 3-benzoylbenzenesulfonyl radical. nih.gov This electrophilic radical readily adds to the double or triple bond of an alkene or alkyne. nih.govresearchgate.net The addition typically occurs at the less substituted carbon atom of the double bond, generating a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom (in hydrosulfonylation) or a chlorine atom (in chlorosulfonylation) to yield the final product. nih.gov The radical hydrosulfonylation of alkenes with sulfonyl chlorides has been achieved using visible light photoredox catalysis in combination with a hydrogen atom donor. nih.gov

Ionic Addition: Under polar conditions or with Lewis acid catalysis, the addition can proceed through an ionic mechanism. libretexts.org The alkene or alkyne acts as a nucleophile, attacking the electrophilic sulfur atom or a complex formed from the sulfonyl chloride. This leads to a carbocationic intermediate, which is then trapped by the chloride ion. According to Markovnikov's rule, the sulfonyl group adds to the less substituted carbon, and the chloride adds to the more substituted carbon, which can stabilize the positive charge. The reaction of sulfonyl chlorides with alkynes can yield β-chlorovinyl sulfones, often with high regio- and stereoselectivity. researchgate.net

Table 3: Comparison of Radical vs. Ionic Addition to an Unsubstituted Alkene

Mechanism Initiator/Catalyst Intermediate Regioselectivity Product Type
Radical AIBN, Light Sulfonyl Radical, Carbon Radical Anti-Markovnikov Alkyl Sulfone (Hydrosulfonylation) or β-Chloroalkyl Sulfone (Chlorosulfonylation)

| Ionic | Lewis Acid / Polar Solvent | Carbocation | Markovnikov | β-Chloroalkyl Sulfone |

Olefination Reactions Involving Sulfonyl Chlorides

Olefination reactions are fundamental processes in organic synthesis for the formation of carbon-carbon double bonds. While sulfonyl chlorides are not direct reagents in many common olefination reactions, they are precursors to sulfones, which are key components in powerful olefination strategies like the Julia-Kocienski and Ramberg-Bäcklund reactions.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a highly regarded method for the stereoselective synthesis of alkenes. alfa-chemistry.comorganicreactions.org It involves the reaction of a heteroaryl sulfone with a carbonyl compound. The reaction proceeds through a β-alkoxy sulfone intermediate, which undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryloxide to form the alkene. organicreactions.org The reaction is known for its broad functional group tolerance. organicreactions.org

For this compound to be utilized in a Julia-Kocienski olefination, it would first need to be converted to a suitable sulfone. For instance, reaction with a thiol would yield a thioether, which could then be oxidized to the corresponding sulfone. This resulting 3-benzoylphenyl sulfone could then, in principle, react with an aldehyde or ketone to form a new alkene. A critical consideration would be the potential for the ketone within the 3-benzoylphenyl sulfone to compete with the intended carbonyl reactant.

Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction provides a route to alkenes from α-halo sulfones in the presence of a base. organic-chemistry.orgwikipedia.org The reaction mechanism involves the formation of an episulfone intermediate, which then extrudes sulfur dioxide to yield the alkene. wikipedia.org This reaction is versatile and can be applied to the synthesis of a wide range of alkenes, including those in cyclic systems.

To employ this compound in a Ramberg-Bäcklund reaction, it would first need to be converted to an α-halo sulfone. This would typically involve the reaction of the sulfonyl chloride with a suitable carbanion to form a sulfone, followed by halogenation at the α-position. The presence of the benzoyl group would need to be considered, as it could influence the acidity of the α-protons and potentially participate in side reactions under the basic conditions of the Ramberg-Bäcklund reaction.

Table 1: Key Olefination Reactions Involving Sulfone Intermediates

Reaction NameKey ReactantGeneral TransformationMechanistic Notes
Julia-Kocienski Olefination Heteroaryl sulfoneR-SO₂-HetAr + R'CHO/R'COR'' → R-CH=C(R')R''Involves a Smiles rearrangement of a β-alkoxy sulfone intermediate. organicreactions.org
Ramberg-Bäcklund Reaction α-Halo sulfoneR-SO₂-CH(X)-R' + Base → R-CH=CH-R'Proceeds via an episulfone intermediate with extrusion of SO₂. organic-chemistry.orgwikipedia.org

This table presents a conceptual overview. The direct application to this compound would require prior conversion to the respective sulfone derivatives.

Exploration of Rearrangement and Fragmentation Reactions

The structure of this compound, with its two reactive functional groups, suggests the possibility of interesting rearrangement and fragmentation pathways under various conditions, such as thermal, photochemical, or mass spectrometric analysis.

Rearrangement Reactions

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain between two aromatic rings migrates from one ring to the other. In the context of sulfonamides derived from this compound, a Smiles-type rearrangement could potentially be induced. For this to occur, the sulfonamide would need to possess a suitable nucleophilic group on the amine substituent that could attack the carbon atom bearing the sulfonyl group, with the benzoylphenyl group acting as the migrating aromatic system. Studies on related arenesulfonamides have shown that such rearrangements are influenced by the electronic nature of the substituents on the aromatic rings. rsc.org

Fragmentation Reactions

Mass spectrometry provides a powerful tool to study the fragmentation patterns of molecules. For a compound like this compound, several characteristic fragmentation pathways can be anticipated. The fragmentation of aromatic ketones often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org Therefore, one would expect to see fragments corresponding to the benzoyl cation (m/z 105) and the 3-(chlorosulfonyl)phenyl radical.

The sulfonyl chloride group itself is also prone to fragmentation. The loss of SO₂ is a common fragmentation pathway for sulfonyl compounds. researchgate.net Furthermore, cleavage of the C-S bond or the S-Cl bond can occur. In the analysis of compounds containing both benzoyl and sulfonyl chloride moieties, the interplay between these two groups would likely lead to complex fragmentation spectra, with the initial fragmentation potentially being directed by the relative stability of the resulting radical cations and neutral fragments. Derivatization with benzoyl chloride is a known technique in mass spectrometry to improve the detection of certain analytes, and the fragmentation of the benzoyl group is well-characterized. nih.gov

Photochemical Reactions

Table 2: Potential Rearrangement and Fragmentation Pathways

ProcessKey Structural FeaturePotential Products/FragmentsMechanistic Considerations
Smiles Rearrangement Sulfonamide derivativeRearranged sulfonamideIntramolecular nucleophilic aromatic substitution. rsc.org
Mass Spectrometric Fragmentation Benzoyl and Sulfonyl Chloride GroupsBenzoyl cation (m/z 105), loss of SO₂, loss of ClGoverned by the stability of the resulting ions and radicals. libretexts.orgresearchgate.net
Photochemical Reaction Benzoyl groupPhotoreduction productsDependent on the presence of a hydrogen donor. rsc.org

This table outlines plausible reactions based on the known chemistry of the individual functional groups.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Scaffolds

The intrinsic reactivity of the sulfonyl chloride group makes 3-benzoylbenzene-1-sulfonyl chloride a valuable building block in organic synthesis. Sulfonyl chlorides are well-established electrophilic reagents that readily react with a wide array of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. molport.com This reactivity is fundamental to its role in constructing complex molecular frameworks.

The presence of three distinct reactive sites—the sulfonyl chloride, the carbonyl group of the benzoyl moiety, and the aromatic rings—allows for a stepwise and controlled introduction of various functionalities. This positions this compound as a versatile synthon for creating diverse molecular architectures. For instance, sulfonyl chlorides, in general, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. cmu.edu More specifically, building blocks containing sulfonyl chloride or sulfonyl fluoride (B91410) groups are widely used in combinatorial chemistry and for the synthesis of compound libraries due to the reliable formation of the sulfonamide bond. enamine.net The strategic location of the benzoyl group in this compound offers additional opportunities for molecular elaboration, enabling the synthesis of intricate, multi-component molecular scaffolds.

Precursors for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing sulfur and nitrogen.

Synthesis of 1,2,3-Benzothiadiazine 1,1-Dioxides and Analogues

The synthesis of 1,2,3-benzothiadiazine 1,1-dioxides, a class of heterocyclic compounds with potential pharmacological applications, often relies on the cyclization of ortho-substituted benzenesulfonyl chlorides. A common synthetic strategy involves the reaction of a 2-acylbenzenesulfonyl chloride or a related derivative with hydrazine (B178648) or its derivatives.

A widely applicable method for generating the necessary precursors is through ortho-lithiation of protected benzaldehydes or benzophenones, followed by trapping with sulfur dioxide and subsequent treatment with a chlorinating agent like sulfuryl chloride to yield the corresponding sulfonyl chloride. gcms.cz This resulting ortho-acylbenzenesulfonyl chloride can then undergo cyclization with hydrazine monohydrate to form the 1,2,3-benzothiadiazine 1,1-dioxide ring system. gcms.czsigmaaldrich.com

While direct synthesis from this compound is not explicitly detailed in the reviewed literature, its structural features suggest its potential as a precursor for analogous structures. Through appropriate chemical manipulation to introduce a reactive site ortho to the sulfonyl chloride group, a derivative of this compound could theoretically undergo a similar cyclization reaction with hydrazine. This would lead to the formation of novel benzothiadiazine 1,1-dioxide analogues bearing a benzoyl substituent, thereby expanding the chemical space of this important heterocyclic family. The reaction between benzenesulfonyl chlorides and hydrazine hydrate (B1144303) to form benzenesulfonohydrazides is a well-established transformation, which is the initial step in such cyclizations. mdpi.com

Table 1: General Synthesis of 1,2,3-Benzothiadiazine 1,1-Dioxides

StepDescriptionKey Reagents
1Protection of the carbonyl group (e.g., as a dioxolane).Ethylene glycol, acid catalyst
2Ortho-lithiation of the aromatic ring.n-Butyllithium (n-BuLi)
3Sulfonation to form the sulfonyl chloride.Sulfur dioxide (SO₂), Sulfuryl chloride (SO₂Cl₂)
4Deprotection of the carbonyl group.Acidic hydrolysis
5Cyclization to form the heterocyclic ring.Hydrazine monohydrate (N₂H₄·H₂O)

Construction of Fused-Ring Systems

The synthesis of fused-ring systems is a critical endeavor in the development of new therapeutic agents and functional materials. Substituted benzenesulfonyl chlorides are valuable synthons in this context. For example, o-halobenzenesulfonyl chlorides are precursors for a variety of benzofused sultams (cyclic sulfonamides). nih.gov These reactions often proceed through a nucleophilic aromatic substitution (SNAr) pathway, where the halogen is displaced by an intramolecular nucleophile. nih.gov

While the direct application of this compound in the synthesis of fused-ring systems is not extensively documented, its structure lends itself to such transformations. The benzoyl group can be chemically modified to introduce a nucleophilic center, which could then participate in an intramolecular cyclization with the sulfonyl chloride group, or a derivative thereof, to form a novel fused-ring system. For instance, acylation of 2-aminothiobenzamide with substituted benzoyl chlorides, followed by a base-catalyzed ring closure, yields quinazoline-4-thiones, a class of fused heterocyclic compounds. nih.gov This highlights a potential pathway where a derivative of this compound could be employed to construct complex, fused heterocyclic architectures.

Reagents for Chemical Derivatization in Analytical Methods

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed to enhance the detectability and separation of analytes. research-solution.comresearchgate.net Reagents that introduce a chromophore or a fluorophore into the analyte molecule are especially valuable.

Benzoyl chloride is a well-known derivatizing agent for primary and secondary amines, converting them into their corresponding benzamides. gcms.cz This process, known as benzoylation, improves their chromatographic behavior and allows for sensitive UV detection. sdiarticle4.com Similarly, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is another common reagent used for the fluorescent labeling of amines and phenols.

Given these precedents, this compound holds potential as a derivatizing reagent. The sulfonyl chloride group can react with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable sulfonamides and sulfonate esters. The benzophenone (B1666685) moiety within the reagent acts as a strong chromophore, which would significantly enhance the UV detectability of the derivatized analytes. This makes this compound a promising candidate for the development of new analytical methods for the trace analysis of various compounds in complex matrices. The general principle involves reacting the analyte with the derivatizing reagent to form a product with improved detection characteristics. sigmaaldrich.comresearch-solution.com

Table 2: Common Derivatization Reagents and Their Target Functional Groups

Derivatizing ReagentTarget Functional Group(s)Resulting DerivativePurpose of Derivatization
Benzoyl ChloridePrimary and secondary amines, phenolsBenzamides, Benzoate estersEnhanced UV detection, Improved chromatographic properties
Dansyl ChloridePrimary and secondary amines, phenolsDansyl amides, Dansyl estersFluorescence detection
This compound (Proposed)Primary and secondary amines, phenolsSulfonamides, Sulfonate estersEnhanced UV detection due to the benzophenone chromophore

Incorporation into Polymeric Structures and Functional Materials

The unique combination of a benzophenone moiety and a reactive sulfonyl chloride group in this compound makes it an attractive candidate for applications in polymer chemistry and materials science.

Role as an Initiator in Polymerization

In the field of polymer synthesis, photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. mdpi.com Benzophenone and its derivatives are a well-known class of Type II photoinitiators. mdpi.com They function by absorbing UV light and then abstracting a hydrogen atom from a co-initiator (often an amine) to generate the initiating free radicals.

Furthermore, multifunctional sulfonyl chlorides have been investigated as initiators for metal-catalyzed living radical polymerizations. cmu.edu These initiators allow for the synthesis of well-defined polymers with controlled molecular weights and complex architectures, such as star polymers. cmu.edu The sulfonyl chloride group can be reduced by a metal catalyst to generate a sulfonyl radical, which then initiates the polymerization.

Given that this compound contains both a benzophenone unit and a sulfonyl chloride group, it possesses the structural prerequisites to function as a photoinitiator. The benzophenone part can absorb UV light, while the sulfonyl chloride group could potentially undergo cleavage to form initiating radicals. Research on new benzophenone derivatives, synthesized through the reaction of hydroxy-benzophenone with sulfonyl chlorides, has shown their efficacy as photoinitiators for light-cured coatings. nih.gov This suggests that a molecule like this compound, which already incorporates both functionalities, is a promising candidate for the development of novel, efficient initiators for photopolymerization processes.

Modification of Lignin-Based Carbon Materials

Currently, there is a notable absence of publicly available scientific literature detailing the specific application of this compound for the modification of lignin-based carbon materials. While the functionalization of carbon materials is a broad and active area of research, and sulfonyl chlorides are a known class of reagents for surface modification, specific studies employing this compound for this purpose have not been identified in a comprehensive search of scholarly databases.

The hypothetical reaction would involve the sulfonyl chloride group of this compound reacting with hydroxyl groups present on the surface of lignin-based carbon materials. This reaction would form stable sulfonate ester linkages, thereby covalently grafting the benzoylbenzene moiety onto the carbon surface. Such a modification could theoretically be pursued to alter the surface properties of the material, for instance, to enhance its dispersibility in certain solvents or to introduce sites for further chemical transformations. However, without experimental data or published research, any discussion on reaction efficiency, the properties of the resulting material, or its potential applications remains speculative.

Synthetic Utility in Multi-Step Organic Transformations

This compound serves as a versatile building block in multi-step organic transformations, primarily owing to the reactivity of its sulfonyl chloride group. This functional group readily participates in reactions with a wide array of nucleophiles, enabling the construction of more complex molecular architectures.

One of the primary applications of this compound is in the synthesis of sulfonamides. The reaction with primary or secondary amines, typically in the presence of a base to neutralize the hydrochloric acid byproduct, yields the corresponding N-substituted sulfonamides. The benzophenone motif within the molecule can be of interest for introducing photoactive or liquid crystalline properties into the target molecules.

Furthermore, the sulfonyl chloride can be utilized in the formation of sulfonate esters through reaction with alcohols or phenols. These sulfonate esters can be valuable intermediates themselves, as the sulfonate group can act as a good leaving group in nucleophilic substitution reactions, facilitating the introduction of other functional groups.

While specific, named multi-step syntheses prominently featuring this compound as a key starting material are not extensively documented in readily accessible literature, its utility can be inferred from the fundamental reactivity of sulfonyl chlorides. The presence of the benzoyl group offers a site for further chemical modification, such as reduction of the ketone or electrophilic substitution on the aromatic rings, although these transformations would need to be carefully planned to avoid interference from the sulfonyl chloride or resulting sulfonamide/sulfonate ester group.

Reactant Class Resulting Functional Group Potential Application of Product
Primary/Secondary AminesSulfonamideSynthesis of bioactive compounds, ligands, or specialty polymers.
Alcohols/PhenolsSulfonate EsterIntermediates for nucleophilic substitution, synthesis of ionic liquids.

Theoretical and Computational Chemistry Studies of Sulfonyl Chlorides

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and determining the most likely reaction pathways.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the reactivity of organic molecules, including sulfonyl chlorides. researchgate.net These studies often focus on nucleophilic substitution reactions at the sulfur center. For many sulfonyl chlorides, DFT calculations have supported a concerted SN2-like mechanism rather than a stepwise process involving a stable intermediate. researchgate.net In such a mechanism, the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group.

DFT calculations have been employed to investigate the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides. researchgate.net These studies revealed that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. researchgate.net The calculated structures and activation barriers from these studies provide a framework for understanding the reactivity of related compounds like 3-Benzoylbenzene-1-sulfonyl chloride. The benzoyl group, being electron-withdrawing, would be expected to influence the electrophilicity of the sulfonyl sulfur and thus the activation energy of nucleophilic attack.

Furthermore, DFT has been used to probe the reactions of sulfonyl chlorides with various unsaturated compounds, such as imines, to understand torquoselectivity and electronic effects in reactions like the Staudinger reaction. magtech.com.cn While not directly involving this compound, these studies on analogous sulfonyl chlorides highlight the capability of DFT to unravel complex reaction mechanisms and stereochemical outcomes. magtech.com.cn

Ab initio molecular orbital methods, while often more computationally intensive than DFT, provide a high level of theory for examining reaction intermediates and transition states. Studies on the hydrolysis of sulfonyl chlorides have utilized ab initio calculations to probe the structure of the transition state. researchgate.net These calculations often suggest a trigonal bipyramidal geometry for the transition state in SN2-type reactions, where the incoming nucleophile and the leaving chloride ion occupy axial positions. cdnsciencepub.com

For the solvolysis of various sulfonyl chlorides, computational studies have helped to distinguish between different mechanistic pathways, such as a concerted SN2 mechanism versus an elimination-addition pathway that proceeds through a highly reactive sulfene (B1252967) intermediate. nih.gov The formation of a sulfene is generally favored by the presence of an α-hydrogen and a base, but can also occur under solvolytic conditions with certain substitution patterns. nih.gov For this compound, which lacks an α-hydrogen on the aromatic ring, the sulfene pathway is not a primary consideration for its reactions at the sulfur center.

Analysis of Electron Density Distributions and Molecular Orbitals

The analysis of electron density distribution provides a detailed picture of the electronic structure and bonding within a molecule. For sulfonyl chlorides, the electron density is significantly polarized. researchgate.net The electronegative oxygen and chlorine atoms draw electron density away from the central sulfur atom, rendering it highly electrophilic and susceptible to nucleophilic attack.

Hirshfeld surface analysis, coupled with computational studies, has been used to compare the noncovalent interactions of sulfonyl fluorides and sulfonyl chlorides. nih.gov These studies reveal how the change from chlorine to fluorine affects intermolecular interactions, such as hydrogen bonding and π-stacking, which in turn influences the crystal packing and physical properties of the compounds. nih.gov For this compound, the benzoyl group would introduce additional sites for intermolecular interactions, which could be modeled using these computational techniques.

Modeling of Solvent Effects and Catalytic Phenomena

The solvent plays a crucial role in the reactions of sulfonyl chlorides. Computational models are used to simulate the effects of the solvent on reaction rates and mechanisms. The Grunwald-Winstein equation is a common empirical model used to correlate solvolysis rates with solvent properties. nih.gov

k and k₀ represent the specific rates of solvolysis in a given solvent and in a standard solvent (typically 80% ethanol), respectively. nih.gov is the sensitivity to changes in solvent nucleophilicity (NT). nih.govm is the sensitivity to changes in solvent ionizing power (YCl). nih.govc is a constant term. nih.gov

Theoretical studies often combine quantum chemical calculations with polarizable continuum models (PCM) to account for bulk solvent effects. researchgate.net For instance, DFT calculations using a PCM can estimate the reaction barrier for hydrolysis in water. researchgate.net These models have been applied to various sulfonyl chlorides, providing insights into the dual reaction channels that can sometimes be observed. researchgate.net

The table below, derived from studies on various benzenesulfonyl chlorides, illustrates the sensitivity of the solvolysis reaction to solvent nucleophilicity (ℓ) and ionizing power (m).

Compoundℓ valuem valueℓ/m Ratio
2-Thiophenesulfonyl chloride1.350.701.93
p-Methylbenzenesulfonyl chloride1.540.821.88
Benzenesulfonyl chloride1.660.822.02
p-Chlorobenzenesulfonyl chloride1.630.911.79
p-Nitrobenzenesulfonyl chloride1.480.831.78
Data adapted from studies on the solvolysis of various sulfonyl chlorides. The values demonstrate the significant role of the solvent in these reactions. nih.gov

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to predict the reactivity and selectivity of new reactions before they are attempted in the laboratory. For sulfonyl chlorides, this includes predicting how structural modifications will affect their reaction rates and the outcome of complex transformations. magtech.com.cn

For example, computational models can be used to predict the regioselectivity of reactions involving multifunctional molecules. researchgate.net In the case of this compound, theoretical calculations could predict whether a nucleophile would preferentially attack the sulfonyl chloride group or the carbonyl carbon of the benzoyl group under specific reaction conditions. Such predictions are based on calculating the activation energies for competing reaction pathways.

Furthermore, computational methods are being developed to predict the properties of novel sulfonyl chlorides for specific applications, such as in medicinal chemistry or materials science. nih.govsigmaaldrich.com By modeling the interactions of a designed molecule with a biological target or by calculating its electronic properties, researchers can prioritize synthetic targets. For instance, quantitative structure-activity relationship (QSAR) models, which can be built using computationally derived descriptors, have been used to predict the biological activity of sulfonyl-containing compounds. magtech.com.cn

Emerging Research Directions and Future Perspectives for 3 Benzoylbenzene 1 Sulfonyl Chloride

Development of Novel Catalytic Systems for Sulfonyl Chloride Transformations

The transformation of sulfonyl chlorides is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is a primary driver of innovation in this field. For 3-Benzoylbenzene-1-sulfonyl chloride, future research will likely focus on adapting and discovering catalytic methods that offer greater efficiency, selectivity, and functional group tolerance.

Palladium and copper-catalyzed reactions have shown considerable promise for the transformation of aryl sulfonyl chlorides. researchgate.netnih.gov Palladium catalysts, for instance, can facilitate the desulfonylation of aryl sulfonyl chlorides, using them as aryl halide equivalents for carbon-carbon bond formation. nih.gov Conversely, specific ligand systems can promote carbon-sulfur bond formation. nih.gov Copper-catalyzed systems are effective in creating diaryl thioethers by coupling aryl sulfonyl chlorides with aryl boronic acids. researchgate.net The application of these systems to this compound could enable the synthesis of a diverse library of derivatives.

Photocatalysis represents another frontier, offering mild and sustainable reaction conditions. nih.gov Heterogeneous photocatalysts, such as potassium poly(heptazine imide), have been used to synthesize sulfonyl chlorides from arenediazonium salts under visible light. nih.gov Exploring photocatalytic cross-coupling reactions of this compound could provide access to novel chemical space under environmentally benign conditions.

Table 1: Potential Catalytic Systems for this compound Transformations

Catalyst TypeReactionPotential Application for this compoundReference
Palladium ComplexesCross-coupling (C-S or C-C bond formation)Synthesis of thioethers, biaryls, and other coupled products. nih.gov
Copper Salts (e.g., CuI)C-S Coupling (e.g., with boronic acids)Efficient formation of diaryl thioethers. researchgate.net
Zirconium TetrachlorideOxidative ChlorinationPotential use in novel synthetic routes starting from the corresponding thiol or disulfide. organic-chemistry.org
Heterogeneous PhotocatalystsPhotocatalytic Coupling ReactionsSustainable and mild synthesis of derivatives under visible light. nih.gov

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

Beyond established transformations, this compound is a candidate for the exploration of new reactivity patterns. Sulfonyl chlorides are known to be versatile precursors, capable of generating sulfenes, sulfonyl radicals, and sulfenyl or aryl groups under various conditions. magtech.com.cn Investigating these pathways for a molecule containing the benzophenone (B1666685) group could lead to unique intramolecular reactions or the formation of complex polycyclic systems.

Recent advancements include the development of methods for the late-stage functionalization of complex molecules. One such strategy involves the activation of primary sulfonamides with a pyrylium (B1242799) salt to regenerate a sulfonyl chloride in situ, which can then react with various nucleophiles. nih.gov Applying this concept would allow the 3-sulfonylbenzoyl moiety to be incorporated into advanced molecules, with subsequent diversification at a late stage, which is highly valuable in drug discovery. nih.gov

Mechanistic studies, combining experimental data with computational analysis, will be crucial. For example, understanding the interplay between the sulfonyl chloride and the benzoyl group under radical conditions could reveal selective reaction pathways that are not accessible with simpler aryl sulfonyl chlorides.

Design and Synthesis of Advanced Materials Incorporating the Sulfonylbenzoyl Moiety

The bifunctional nature of this compound makes it an excellent candidate for the design of advanced materials. The sulfonyl chloride group can serve as a reactive handle for polymerization or for grafting onto surfaces, while the benzophenone moiety can impart specific photophysical or thermal properties.

Multifunctional sulfonyl chlorides have been successfully employed as initiators in metal-catalyzed living radical polymerization to create well-defined star polymers. cmu.edu By analogy, this compound could function as a key component in synthesizing polymers with unique architectures. The incorporation of the benzoyl group into the polymer backbone or as a pendant group could lead to materials with applications in photolithography, UV-curing, or as photo-responsive polymers.

Furthermore, research into sulfur-rich polymers through methods like inverse vulcanization is expanding. chemistryviews.org While this typically uses elemental sulfur, the development of related processes using sulfenyl chlorides highlights the potential for sulfur-containing monomers to create novel materials. chemistryviews.org The this compound could be chemically modified to participate in such polymerizations, leading to high-refractive-index polymers or materials with enhanced thermal stability.

Table 2: Potential Polymer Architectures from this compound

Polymer TypeSynthetic StrategyPotential Properties/ApplicationsReference
Star PolymersInitiator for living radical polymerizationWell-defined macromolecules, functional materials. cmu.eduacs.org
Modified PolystyrenesCopolymerization or post-polymerization modificationPrecursor for proton exchange membranes or functional resins. dntb.gov.ua
Poly(sulfonyl isourea)sMulticomponent polymerizationNovel class of polymers with tunable properties. researchgate.net
Sulfur-Rich PolymersAdaptation of inverse vulcanization chemistryHigh refractive index materials, optical applications. chemistryviews.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for the synthesis and derivatization of sulfonyl chlorides, including enhanced safety, precise control over reaction parameters, and scalability. rsc.orgmdpi.com Reactions involving sulfonyl chlorides can be highly exothermic, and continuous flow reactors with their high surface-area-to-volume ratio provide superior heat management, preventing thermal runaways. rsc.org

An automated, multistep flow process could be designed for the synthesis and subsequent functionalization of this compound. This approach has been successfully demonstrated for the chemoselective synthesis of m-sulfamoylbenzamide analogues starting from a related precursor, m-(chlorosulfonyl)benzoyl chloride. nih.gov Such a platform would allow for the rapid and efficient generation of a library of derivatives by sequentially introducing different amines or alcohols into the flow stream, accelerating the discovery of new bioactive compounds or functional materials. nih.govresearchgate.net The integration of real-time monitoring and automated optimization algorithms could further enhance the efficiency and robustness of these synthetic processes. mdpi.comresearchgate.net

Computational Design of New Reagents and Reaction Pathways

Computational chemistry is an increasingly powerful tool for predicting reactivity and designing novel chemical transformations. chemrxiv.org For this compound, density functional theory (DFT) calculations could be employed to model reaction mechanisms, predict the outcomes of catalytic cycles, and screen for optimal catalysts and reaction conditions.

For example, computational studies can elucidate the subtle electronic effects of the benzoyl substituent on the reactivity of the sulfonyl chloride group, guiding the choice of reagents for selective transformations. This approach can be used to design new chiral catalysts for enantioselective reactions, such as the hydrolysis of prochiral precursors to generate chiral sulfonimidoyl chlorides. acs.org

Furthermore, computational screening of virtual compound libraries derived from this compound could help prioritize synthetic targets with desired electronic, optical, or biological properties. This synergy between computational design and experimental validation can significantly accelerate the research and development cycle.

Interdisciplinary Applications in Chemical Science and Engineering

The derivatives of this compound have potential applications across multiple scientific and engineering disciplines.

Medicinal Chemistry: Sulfonamides, the direct products of reacting sulfonyl chlorides with amines, are a well-established class of pharmacophores found in numerous approved drugs. nih.govresearchgate.net The 3-benzoyl-benzenesulfonamide scaffold offers a unique three-dimensional structure that could be explored for developing new therapeutic agents. The benzophenone moiety itself is a known photophore and could be used to design photo-activatable drugs or photodynamic therapy agents.

Materials Science: As discussed, the compound is a promising monomer for creating specialty polymers. cmu.edudntb.gov.ua These materials could find use as advanced membranes, tough elastomers, or optical polymers. dntb.gov.uawikipedia.org The benzoyl group could also serve as a site for cross-linking, enhancing the mechanical properties of the resulting materials.

Chemical Biology: Sulfonyl fluorides, which can be synthesized from sulfonyl chlorides, are used as covalent probes to study protein function and are of high interest for "click chemistry" applications. researchgate.netenamine.net Converting this compound to its fluoride (B91410) analogue could yield a valuable tool for chemical biology, combining a reactive warhead with a photo-cross-linkable benzophenone group for target identification studies.

The continued exploration of this compound, driven by these emerging research directions, promises to yield a wealth of new chemical knowledge and practical applications.

Q & A

Q. What are the key considerations for synthesizing 3-Benzoylbenzene-1-sulfonyl chloride in a laboratory setting?

The synthesis typically involves reacting benzene-1-sulfonyl chloride with benzoyl chloride derivatives under controlled conditions. A common method includes:

  • Using anhydrous solvents like dichloromethane or chloroform to prevent hydrolysis of the sulfonyl chloride group.
  • Maintaining an inert atmosphere (e.g., nitrogen or argon) to avoid side reactions with moisture or oxygen.
  • Purifying the product via recrystallization or column chromatography to achieve high purity (>95%) .

Q. How does the sulfonyl chloride group in this compound participate in nucleophilic substitution reactions?

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, or thiols. For example:

  • Amine substitution : React with primary/secondary amines in dry tetrahydrofuran (THF) at 0–25°C to form sulfonamides.
  • Alcohol substitution : Use a base like pyridine to neutralize HCl byproducts during esterification. Reaction progress can be monitored via TLC or FT-IR to track the disappearance of the -SO₂Cl peak (~1370 cm⁻¹) .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm aromatic proton environments (¹H NMR) and carbon backbone (¹³C NMR).
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • Elemental analysis : Ensure stoichiometric consistency with the molecular formula (C₁₃H₉ClO₃S).
  • FT-IR : Identify functional groups (e.g., sulfonyl chloride at ~1370 cm⁻¹, benzoyl carbonyl at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers mitigate competing hydrolysis during reactions involving this compound?

Hydrolysis to the sulfonic acid (-SO₃H) can occur in aqueous environments. Mitigation strategies include:

  • Using anhydrous solvents and molecular sieves to scavenge trace water.
  • Conducting reactions at lower temperatures (e.g., 0–5°C) to slow hydrolysis kinetics.
  • Adding a desiccant (e.g., MgSO₄) to the reaction mixture .

Q. What experimental design considerations are critical when using this compound in multi-step syntheses (e.g., drug intermediates)?

  • Functional group compatibility : Protect sensitive groups (e.g., amines, hydroxyls) with tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups before sulfonylation.
  • Stepwise purification : Isolate intermediates after each step to prevent cross-reactivity. For example, use flash chromatography after sulfonamide formation.
  • Reaction monitoring : Employ in-situ techniques like Raman spectroscopy to track intermediate stability .

Q. How can conflicting literature data on reaction yields with this compound be resolved?

Discrepancies often arise from variations in:

  • Solvent purity : Residual water in solvents can reduce yields; use freshly distilled solvents.
  • Catalyst loadings : Optimize stoichiometry via Design of Experiments (DoE) to identify ideal molar ratios.
  • Temperature gradients : Ensure consistent heating/cooling using jacketed reactors .

Q. What strategies enhance the stability of this compound during storage?

  • Store under inert gas (argon) in amber glass bottles to prevent photodegradation.
  • Maintain temperatures at –20°C for long-term storage.
  • Add stabilizers like hydroquinone (0.1% w/w) to inhibit radical-mediated decomposition .

Q. How can researchers troubleshoot low yields in sulfonamide formation reactions?

Common issues and solutions:

  • Insufficient nucleophilicity : Activate amines with bases like triethylamine or DMAP.
  • Side reactions : Replace polar aprotic solvents (e.g., DMF) with less reactive alternatives (e.g., THF).
  • Byproduct interference : Use scavengers (e.g., polymer-bound sulfonic acid resins) to remove excess HCl .

Q. What role does this compound play in protein modification studies?

It is used to selectively modify lysine residues via sulfonamide bond formation. Key steps:

  • Incubate the compound with proteins in pH 7.4 phosphate buffer at 4°C for 24 hours.
  • Quench unreacted reagent with excess glycine.
  • Purify modified proteins via size-exclusion chromatography .

Q. How can computational modeling aid in predicting the reactivity of this compound with biomolecules?

Density Functional Theory (DFT) calculations can:

  • Predict electrophilic sites (e.g., sulfonyl chloride vs. benzoyl carbonyl).
  • Simulate transition states for nucleophilic attacks using software like Gaussian or ORCA.
  • Validate results experimentally via kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.